molecular formula C16H8N2NaO5 B037625 Pirenoxine sodium CAS No. 51410-30-1

Pirenoxine sodium

Cat. No.: B037625
CAS No.: 51410-30-1
M. Wt: 331.23 g/mol
InChI Key: RGHHPSKBKRXNPM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pirenoxine Sodium, also known as PRX, primarily targets the lens of the eye . The lens is a crucial part of the eye responsible for focusing light onto the retina, which allows us to see clearly. The primary role of this compound is to prevent the opacification of the lens, thereby preventing cataract formation .

Mode of Action

This compound works by inhibiting lens opacification, which is a key factor in the development of cataracts . It achieves this by preventing oxidative attacks on the lens . Oxidative stress in the lens can lead to the formation of cataracts, so by reducing this stress, this compound helps to prevent cataract formation.

Biochemical Pathways

It is known that this compound interacts withselenite or calcium ions , which have been identified as factors leading to the formation of lens cataracts . By interacting with these ions, this compound can reduce their impact on the lens and thus help to prevent cataract formation.

Result of Action

The primary result of this compound’s action is the reduction in lens cloudiness . In liquid solutions, this compound has been shown to decrease the cloudiness of a crystallin solution, which is produced to mimic the environment of the eye . Specifically, this compound reduces the cloudiness of the lens solution containing calcium by 38% and reduces the cloudiness of the selenite solution by 11% .

Action Environment

The action of this compound is influenced by the environment within the eye. The presence of selenite or calcium ions in the eye can lead to the formation of cataracts . Therefore, the efficacy of this compound may be influenced by the levels of these ions within the eye.

Properties

CAS No.

51410-30-1

Molecular Formula

C16H8N2NaO5

Molecular Weight

331.23 g/mol

IUPAC Name

sodium;1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylate

InChI

InChI=1S/C16H8N2O5.Na/c19-9-5-8(16(21)22)18-14-10(20)6-12-15(13(9)14)17-7-3-1-2-4-11(7)23-12;/h1-6H,(H,18,19)(H,21,22);

InChI Key

RGHHPSKBKRXNPM-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)[O-])O2.[Na+]

SMILES

C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)[O-])O2.[Na+]

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)O)O2.[Na]

51410-30-1

Related CAS

1043-21-6 (Parent)

Synonyms

PIRENOXINE SODIUM; 1-HYDROXY-5-OXO-5H-PYRIDO[3,2-A]PHENOXAZINE-3-CARBOXYLIC ACID MONOSODIUM SALT; sodium 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate; 1-Hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylic acid sodium salt; Catalin sodium; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pirenoxine sodium
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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